molecular formula C14H18Br2N2 B119859 1,1'-Diethyl-4,4'-bipyridinium dibromide CAS No. 53721-12-3

1,1'-Diethyl-4,4'-bipyridinium dibromide

Cat. No. B119859
CAS RN: 53721-12-3
M. Wt: 374.11 g/mol
InChI Key: LCEBDKLPALDQPV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Diethyl-4,4’-bipyridinium dibromide, also known as Ethyl viologen dibromide, is a chemical compound with the empirical formula C14H18Br2N2 . It has been used as an internal standard in the analysis of paraquat and diquat in the serum using high-performance liquid chromatography .


Synthesis Analysis

While specific synthesis methods for 1,1’-Diethyl-4,4’-bipyridinium dibromide were not found in the search results, a related compound, 1,1’-Diheptyl-4,4’-bipyridinium dibromide, has been used as an electrochromic (EC) material. It forms a highly efficient quenching system for conjugated polyelectrolyte for the development of organic electronics .


Molecular Structure Analysis

The molecular weight of 1,1’-Diethyl-4,4’-bipyridinium dibromide is 374.11 . Unfortunately, specific details about the molecular structure were not found in the search results.


Physical And Chemical Properties Analysis

1,1’-Diethyl-4,4’-bipyridinium dibromide is a crystalline compound with a melting point of 278 °C (dec.) (lit.) . It has been used in diagnostic assay manufacturing and hematology histology .

Scientific Research Applications

Electrochromic Properties

1,1'-Diethyl-4,4'-bipyridinium dibromide (EV) has been studied for its electrochromic properties. In a study by Kim et al. (1997), EV demonstrated a unique monomer-dimer equilibrium, showing a color change from violet to blue under specific voltage conditions in an electrochemical setup. This property makes it valuable for applications in electrochromic devices and displays (Kim et al., 1997).

Catalysis in Polymerization

Another application is in catalysis, particularly in polymerization processes. Bazzini et al. (2002) described a related compound, diethylbis(2,2′‐bipyridine)iron/MAO, as an extremely active and stereospecific catalyst for 1,3‐diene polymerization. This highlights the potential of bipyridinium compounds, including 1,1'-Diethyl-4,4'-bipyridinium dibromide, in facilitating complex polymerization reactions (Bazzini et al., 2002).

Development of High Contrast Electrochromic Devices

A novel electrochromic viologen, closely related to 1,1'-Diethyl-4,4'-bipyridinium dibromide, was synthesized and used in a high-contrast electrochromic device by Sydam et al. (2013). The device displayed excellent optical contrast and coloration efficiency, reinforcing the material's suitability for electrochromic windows or display technologies (Sydam et al., 2013).

Use in Supercapacitors

1,1'-Diethyl-4,4'-bipyridinium dibromide has been proposed as a novel electrolyte for supercapacitors by Sathyamoorthi et al. (2016). Its dual redox behavior improves the performance of both electrodes in a supercapacitor, demonstrating its potential in energy storage applications (Sathyamoorthi et al., 2016).

Hydrothermal Synthesis in Copper(I) Bromide Compounds

Hou et al. (2006) explored the hydrothermal synthesis of copper (I) bromide complexes using 1,1'-Diethyl-4,4'-bipyridinium dibromide. This process is critical for developing new materials with unique properties, especially in the field of inorganic chemistry (Hou et al., 2006).

Electron-Transfer Catalyst in Aromatic Nitro Group Reduction

Yu et al. (2001) utilized a compound similar to 1,1'-Diethyl-4,4'-bipyridinium dibromide as an electron-transfer catalyst for the chemoselective reduction of aromatic nitro groups. This study underscores the role of bipyridinium compounds in facilitating selective chemical reactions (Yu et al., 2001).

Safety And Hazards

1,1’-Diethyl-4,4’-bipyridinium dibromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. The target organs are the respiratory system .

Future Directions

While specific future directions for 1,1’-Diethyl-4,4’-bipyridinium dibromide were not found in the search results, its use as an internal standard in the analysis of paraquat and diquat in the serum using high-performance liquid chromatography suggests potential applications in analytical chemistry.

properties

IUPAC Name

1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.2BrH/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEBDKLPALDQPV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467092
Record name 1,1'-Diethyl-4,4'-bipyridinium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Diethyl-4,4'-bipyridinium dibromide

CAS RN

53721-12-3
Record name 1,1'-Diethyl-4,4'-bipyridinium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Diethyl-4,4'-bipyridinium dibromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.